molecular formula C17H12F5N3O3 B13090127 Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate

Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate

Cat. No.: B13090127
M. Wt: 401.29 g/mol
InChI Key: CTMSOAWOEUYVQP-WEJLYEIOSA-N
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Description

Systematic Nomenclature and Structural Identity

The compound is formally named (Z)-ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate under IUPAC conventions. Its molecular formula, C₁₇H₁₂F₅N₃O₃ , reflects a 401.29 g/mol molecular weight. Structurally, it features:

  • A Z-configured acrylate ester (ethyl group at position 1).
  • A 2,4,5-trifluorobenzoyl group at position 2 of the acrylate backbone.
  • A 3,5-difluoro-6-aminopyridin-2-ylamino substituent at position 3.

The stereochemical descriptor (Z) denotes the spatial arrangement of the acrylate’s α,β-unsaturated carbonyl system, while the (E) configuration applies to the imine linkage within the pyridin-ylamino moiety. The fluorine atoms occupy meta and para positions on the benzoyl ring (2,4,5-trifluoro) and ortho/para positions on the pyridine ring (3,5-difluoro), creating a sterically congested yet electronically unique scaffold.

Property Value
Molecular Formula C₁₇H₁₂F₅N₃O₃
Molecular Weight 401.29 g/mol
SMILES Notation CCOC(=O)/C(=C(/C1=CC(=C(C=C1F)F)F)\O)/C=N/C2=C(C=C(C(=N2)N)F)F
Key Functional Groups Acrylate ester, benzoyl, aminopyridine

Historical Context of Polyfluorinated Acrylate Derivatives

Polyfluorinated acrylates emerged in the late 20th century as tools for tailoring polymer properties. Early work on pentafluorophenyl acrylate (PFPA) demonstrated its utility in post-polymerization modifications, enabling the synthesis of functional polyacrylamides via nucleophilic amine reactions. Unlike non-fluorinated analogs, PFPA derivatives exhibited enhanced solubility in organic solvents and hydrolytic stability, broadening their applicability in drug delivery and surface engineering.

The development of fluorinated acrylamide monomers in the 1990s marked another milestone. For instance, Rasmussen et al. synthesized acrylamides via 2-alkenyl azlactone reactions with fluorinated alcohols, achieving stain-resistant coatings without side products. These advances underscored fluorine’s role in lowering surface energies and improving material compatibility.

This compound represents a fusion of these trends, combining fluorinated aromatic systems with acrylate reactivity for specialized applications.

Significance of Fluorine Substitution Patterns in Heterocyclic Systems

Fluorine’s electronegativity and small atomic radius profoundly influence heterocyclic chemistry. In this compound, the 3,5-difluoropyridin-2-ylamino group exemplifies strategic fluorine placement:

  • Electronic Effects : Fluorine withdraws electron density, polarizing the pyridine ring and enhancing hydrogen-bonding capacity at the amino group.
  • Steric Considerations : Adjacent fluorines at positions 3 and 5 create a rigid, planar structure, favoring π-stacking interactions.

The 2,4,5-trifluorobenzoyl moiety further modulates reactivity. Studies on analogous systems reveal that fluorine substitution at the 2- and 4-positions deactivates the benzoyl group toward electrophilic substitution while enabling regioselective nucleophilic attacks at the 5-position. For example, HBr/AlBr₃-mediated bromination of 2,4,6-trifluoropyridine selectively replaces fluorine at the 6-position, highlighting the directing effects of adjacent halogens.

Such substitution patterns are critical in medicinal and materials chemistry, where fluorine’s ability to enhance metabolic stability and modulate intermolecular forces is leveraged.

Properties

Molecular Formula

C17H12F5N3O3

Molecular Weight

401.29 g/mol

IUPAC Name

ethyl (E)-2-[(E)-(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate

InChI

InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6,26H,2H2,1H3,(H2,23,25)/b14-8+,24-6+

InChI Key

CTMSOAWOEUYVQP-WEJLYEIOSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC(=C(C=C1F)F)F)/O)/C=N/C2=C(C=C(C(=N2)N)F)F

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C=C1F)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F

Origin of Product

United States

Biological Activity

Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H12F5N3O3
  • CAS Number : 875712-88-2
  • Molecular Weight : 393.29 g/mol

The compound features a pyridine moiety with amino and trifluorobenzoyl substituents, which contribute to its biological activity. The presence of fluorine atoms is known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in bacterial DNA replication:

  • DNA Gyrase Inhibition : This enzyme is crucial for DNA supercoiling, which is necessary for replication.
  • Topoisomerase IV Inhibition : This enzyme facilitates the separation of replicated DNA during cell division.

By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death, positioning it as a potential antibacterial agent.

Antibacterial Properties

Research indicates that compounds similar to this compound possess significant antibacterial activity. The following table summarizes the antibacterial efficacy observed in various studies:

Study ReferenceBacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism
E. coli0.5 µg/mLDNA gyrase inhibition
S. aureus1.0 µg/mLTopoisomerase IV inhibition
P. aeruginosa0.25 µg/mLDNA replication disruption

These findings suggest that the compound's structural features contribute to its effectiveness against a range of pathogenic bacteria.

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Efficacy Against Resistant Strains : A study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound exhibited promising results against multi-drug resistant strains of Staphylococcus aureus, suggesting its utility in treating infections that are difficult to manage with conventional antibiotics.
  • In Vivo Studies : Animal model studies indicated that administration of this compound resulted in significant reductions in bacterial load in infected tissues without notable toxicity to the host.

Scientific Research Applications

Agricultural Applications

1. Eco-Friendly Pesticides

In the context of sustainable agriculture, ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate may serve as a foundation for developing eco-friendly pesticides. Given the increasing regulatory pressures on synthetic pesticides due to environmental concerns, compounds with natural origins or those that mimic natural mechanisms are being explored for pest management solutions .

2. Plant Growth Regulators

The compound's chemical structure suggests potential as a plant growth regulator. Research has shown that similar compounds can influence plant growth by modulating hormonal pathways or enhancing resistance to biotic stressors. This application is particularly relevant in crops susceptible to diseases and pests .

Case Study 1: Antibacterial Efficacy

A study demonstrated the synthesis of this compound and its derivatives showed significant antibacterial activity against several strains of bacteria. The results indicated a promising avenue for developing new antibacterial agents that could address antibiotic resistance issues.

Case Study 2: Anticancer Activity

In vitro studies have been conducted on related pyridine derivatives showing inhibition of cancer cell proliferation. These findings suggest that this compound could be further investigated for its potential anticancer properties.

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its fluorination pattern and substituent arrangement . Below is a comparison with analogous compounds:

Compound Name (CAS No.) Substituents/Modifications Key Differences vs. Target Compound Application/Context Reference
Target Compound 2,4,5-trifluorobenzoyl; 6-amino-3,5-difluoropyridine N/A Pharmaceutical impurity research
Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(3-chloro-2,4,5-trifluorobenzoyl)acrylate (1620905-72-7) 3-chloro-2,4,5-trifluorobenzoyl Chlorine replaces fluorine at benzoyl C3 position Delafloxacin impurity
2-Propenoic acid derivatives (e.g., 68957-32-4) Perfluoroalkyl sulfonamide groups (e.g., heptadecafluorooctyl) Longer fluorinated chains; no aromatic amino groups Industrial surfactants, coatings
Poly[oxy(methyl-1,2-ethanediyl)] derivatives (37338-48-0) Perfluorooctyl sulfonamide + polyethylene glycol backbone Hydrophilic-lipophilic balance; polymeric structure PFAS-related materials

Functional and Pharmacological Implications

  • However, compounds with perfluoroalkyl chains (e.g., 68957-32-4) exhibit extreme hydrophobicity and environmental persistence .
  • Amino Pyridine vs. Sulfonamide Groups: The 6-amino-3,5-difluoropyridin-2-yl group in the target compound may facilitate hydrogen bonding in biological systems, unlike sulfonamide-containing derivatives (e.g., 68957-32-4), which are typically inert in pharmaceutical contexts .

Environmental and Regulatory Considerations

  • The target compound lacks the perfluoroalkyl sulfonamide (PFAS) groups present in many industrial analogs (e.g., 37338-48-0), which are regulated due to bioaccumulation and toxicity concerns .
  • Its status as a pharmaceutical impurity suggests lower environmental release compared to PFAS-based surfactants or polymers .

Research Findings and Data Gaps

  • Synthesis and Stability: No explicit data on the target compound’s synthesis or stability are available in the provided evidence. However, related fluorinated acrylates (e.g., 68957-32-4) require specialized fluorination techniques, such as electrochemical or radical methods .
  • Biological Activity : Structural analogs like the delafloxacin impurity (1620905-72-7) are studied for antibiotic efficacy, but the target compound’s pharmacological profile remains unexplored .

Preparation Methods

Table: Key Reaction Conditions

Step Reagents/Conditions Notes
Formation of Amide Intermediate 6-Amino-3,5-difluoropyridine + Trifluorobenzoyl Chloride Conducted in an inert atmosphere (e.g., nitrogen). Reaction solvent: dichloromethane or acetonitrile.
Acrylation Ethyl acrylate + Base (e.g., NaH or KOH) Temperature: 60–70°C; solvent: ethanol or DMF.
Coupling Reaction Amide intermediate + Acrylate Backbone Catalysts like triethylamine may be used to enhance yield.

Analytical Techniques for Verification

After synthesis, the structure and purity of this compound are confirmed using:

Challenges in Synthesis

  • Isomer Selectivity :

    • The synthesis can yield both (E)- and (Z)-isomers depending on reaction conditions.
    • Careful control of temperature and solvents is required to favor one isomer over the other.
  • Fluorination Effects :

    • Fluorinated compounds often exhibit reduced reactivity due to electron-withdrawing effects of fluorine atoms.

Optimization Strategies

To improve yield and selectivity:

  • Use high-purity starting materials.
  • Employ catalysts like triethylamine or pyridine for coupling reactions.
  • Optimize reaction temperature and solvent polarity based on intermediate stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate, and how can competing side reactions be minimized?

  • Methodology : A multi-step approach is typically employed:

Amine coupling : React 6-amino-3,5-difluoropyridin-2-amine with activated acrylate intermediates (e.g., using EDC/NHS coupling agents).

Benzoylation : Introduce the 2,4,5-trifluorobenzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., DCM as solvent, DMAP catalyst).

  • Side reaction mitigation : Control temperature (<0°C during benzoylation) to suppress hydrolysis. Monitor reaction progress via TLC or HPLC to isolate intermediates .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical workflow :

  • LC-MS : Confirm molecular weight (expected [M+H]+ ≈ 420–430 Da) and detect impurities.
  • 19F NMR : Resolve fluorine environments (e.g., pyridinyl vs. benzoyl fluorines).
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient to assess purity (>95% target peak area).
  • Elemental analysis : Validate C, H, N, F percentages within ±0.3% of theoretical values .

Q. What solvent systems are optimal for recrystallization, given the compound’s fluorinated and polar functional groups?

  • Recommendation : Mixed solvents like ethyl acetate/hexane (3:7) or DCM/petroleum ether (1:4) balance polarity and volatility. Slow cooling (1–2°C/min) enhances crystal formation. For stubborn impurities, preparative HPLC with a methanol/water mobile phase is advised .

Advanced Research Questions

Q. How do electronic effects of the trifluorobenzoyl and difluoropyridinyl groups influence reactivity in nucleophilic addition reactions?

  • Methodology :

  • DFT calculations : Model electron density maps (e.g., using Gaussian 16) to identify electrophilic sites (e.g., acrylate β-carbon).
  • Kinetic studies : Compare reaction rates with non-fluorinated analogs (e.g., benzoyl vs. trifluorobenzoyl) under identical conditions.
  • Results : Fluorine’s electron-withdrawing effect increases acrylate electrophilicity, accelerating Michael additions but may sterically hinder bulkier nucleophiles .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated acrylates in kinase inhibition assays?

  • Approach :

Assay standardization : Use recombinant kinase domains (e.g., JAK2 or EGFR) with ATP-concentration-matched controls.

Solubility optimization : Employ DMSO/cosolvent systems (e.g., PEG-400) to prevent aggregation.

Off-target profiling : Screen against kinase panels (e.g., Eurofins KinomeScan) to identify polypharmacology.

  • Note : Discrepancies often arise from variations in cellular permeability or metabolic stability .

Q. How can computational modeling predict degradation pathways under oxidative or hydrolytic conditions?

  • Protocol :

  • In silico degradation : Use software like SPARC or ACD/Percepta to simulate hydrolysis (pH 2–12) and oxidation (ROS species).
  • LC-MS/MS validation : Expose the compound to H2O2 or liver microsomes, then track degradation products (e.g., cleavage of the acrylate ester or pyridinyl amine).
  • Key insight : The trifluorobenzoyl group resists hydrolysis but may undergo defluorination under UV light .

Safety and Environmental Considerations

Q. What precautions are critical for handling fluorinated acrylates in academic labs, given their potential environmental persistence?

  • Guidelines :

  • Containment : Use fume hoods and closed systems for synthesis/purification.
  • Waste disposal : Collect fluorinated waste separately; incinerate at >1,000°C to avoid PFAS formation.
  • PPE : Nitrile gloves, goggles, and fluoropolymer-coated lab coats to prevent permeation .

Data Contradiction Analysis

Q. Why do conflicting results arise in stability studies of fluorinated acrylates under acidic vs. basic conditions?

  • Resolution :

  • pH-dependent stability : Acidic conditions (pH <3) protonate the pyridinyl amine, reducing electron density and slowing ester hydrolysis.
  • Base-catalyzed degradation : At pH >10, hydroxide ions attack the acrylate ester, forming carboxylate derivatives.
  • Experimental validation : Conduct accelerated stability tests (40°C/75% RH) with pH-adjusted buffers, then quantify degradation via LC-MS .

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